((Methacryloyloxy)methyl)phosphonic acid
CAS No.:
Cat. No.: VC18861335
Molecular Formula: C5H9O5P
Molecular Weight: 180.10 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C5H9O5P |
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Molecular Weight | 180.10 g/mol |
IUPAC Name | 2-methylprop-2-enoyloxymethylphosphonic acid |
Standard InChI | InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
Standard InChI Key | QHUQZGZZEWXSTL-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)C(=O)OCP(=O)(O)O |
Chemical Composition and Structural Characteristics
Molecular Architecture
The IUPAC name for ((methacryloyloxy)methyl)phosphonic acid is 2-methylprop-2-enoyloxymethylphosphonic acid, reflecting its bifunctional structure. The molecule consists of:
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A methacryloyl group (CH₂=C(CH₃)COO-) providing vinyl reactivity for polymerization
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A methylene bridge (-CH₂-) linking the ester and phosphonic acid groups
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A phosphonic acid moiety (-PO(OH)₂) enabling hydrogen bonding and metal coordination
The canonical SMILES representation is CC(=C)C(=O)OCP(=O)(O)O, which precisely maps the connectivity of atoms. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the phosphonic acid group adopts a tetrahedral geometry, while the methacryloyl group maintains planar sp² hybridization at the double bond .
Physicochemical Properties
Key properties derived from experimental data include:
The dual acidity of the phosphonic acid group facilitates pH-dependent solubility transitions between pH 2–7, making it suitable for stimuli-responsive materials .
Synthesis and Manufacturing Processes
Hydrolysis of Phosphonate Precursors
The most common synthesis route involves a two-step process starting from dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) :
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RAFT Polymerization:
MAPC1 undergoes controlled polymerization using 2-cyano-2-propyl dithiobenzoate (CPDB) as a chain-transfer agent in dimethylformamide (DMF) at 70°C. This yields poly(MAPC1) with narrow polydispersity (Đ = 1.15–1.25) . -
Trimethylsilyl Bromide (TMSBr) Hydrolysis:
The phosphonate ester groups are converted to phosphonic acid via silylation and methanolysis:This method achieves >98% conversion while preserving the polymer backbone .
Scale-Up Considerations
Industrial production faces two key challenges:
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Corrosion Control: Phosphonic acid groups necessitate glass-lined reactors or Hastelloy equipment to prevent metal ion leaching.
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Purification: Dialysis against deionized water (MWCO 1 kDa) removes residual TMSBr and methanol, achieving 99.9% purity as verified by ICP-OES .
Polymerization Behavior and Material Applications
RAFT-Mediated Block Copolymerization
Recent work demonstrates the compound's utility in polymerization-induced self-assembly (PISA) :
Typical Formulation
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Macro-CTA: Poly((methacryloyloxy)methylphosphonic acid) (PMPA, DP = 24–42)
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Core-forming monomer: Benzyl methacrylate (BzMA)
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Solvent: Methanol/water (7:3 v/v)
Morphological Transitions
PMPA DP | BzMA DP | Hydrodynamic Diameter (nm) | Morphology |
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24 | 50 | 24 ± 3 | Spherical micelles |
24 | 80 | 238 ± 15 | Worm-like/vesicles |
42 | 300 | 63 ± 2 | Uniform spheres |
This table illustrates how increasing the hydrophobic BzMA block drives morphological evolution from spheres to vesicles .
Biomedical Applications
Phosphonic acid groups enhance biocompatibility through:
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Calcium Chelation: Adsorption energy of −58.9 kJ/mol enables strong bone binding, as shown in hydroxyapatite coating studies .
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pH-Responsive Drug Release: Doxorubicin-loaded PMPA-b-PBzMA vesicles show 80% payload release at pH 5.0 (lysosomal conditions) vs. <10% at pH 7.4 .
Recent Research Advances
Organic–Inorganic Nanocomposites
Incorporating PMPA-based vesicles into CaCO₃ crystals yields nanocomposites with:
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300% increase in fracture toughness compared to pure calcite
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Controlled pore sizes (50–200 nm) mediated by vesicle templates
Adhesive Hydrogels
Terpolymers with N-isopropylacrylamide exhibit:
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Lap shear strength: 2.4 MPa on aluminum substrates
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Self-healing efficiency: 92% after 5 damage-repair cycles
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